molecular formula C8H11NO2 B13069384 1-Cyano-3-methylcyclopentane-1-carboxylic acid

1-Cyano-3-methylcyclopentane-1-carboxylic acid

Cat. No.: B13069384
M. Wt: 153.18 g/mol
InChI Key: KQHNJSGVQPZINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-3-methylcyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyano group and a carboxylic acid group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-3-methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclopentanone with cyanide ions under basic conditions to introduce the cyano group. The resulting intermediate is then subjected to hydrolysis to form the carboxylic acid group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed hydrocarboxylation of cyclopentene derivatives. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano and carboxylic acid groups undergo distinct hydrolysis pathways under acidic or basic conditions:

Reaction Type Conditions Products Mechanism
Cyano Hydrolysis Acidic aqueous solution (H⁺, H₂O)3-Methylcyclopentane-1,1-dicarboxylic acidAcid-catalyzed hydration of -CN to -COOH via an intermediate amide .
Cyano Hydrolysis Basic aqueous solution (OH⁻)Cyclopentane-1-carboxamide derivativeNucleophilic addition of hydroxide to -CN, forming an amide intermediate .

Key Findings :

  • Acidic hydrolysis yields a dicarboxylic acid due to the conversion of -CN to -COOH, while basic conditions favor amide formation .

  • The steric hindrance from the methyl group slightly slows hydrolysis kinetics compared to unsubstituted analogs.

Esterification

The carboxylic acid reacts with alcohols to form esters, a reaction critical for modifying solubility or stability:

Alcohol Catalyst Temperature Ester Yield Notes
MethanolH₂SO₄ (conc.)60°C85%Forms methyl ester .
EthanolDCC/DMAPRT92%Mild conditions, high yield .

Mechanism :

  • Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol, forming a tetrahedral intermediate that collapses to release water .

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂ from the carboxylic acid group:

Conditions Products Yield Reference
200°C (thermal)1-Cyano-3-methylcyclopentane78%
CuO, 150°C (oxidative)3-Methylcyclopentane carbonitrile65%

Notable Observation :

  • The cyclopentane ring stabilizes the transition state, reducing energy barriers compared to linear analogs .

Reduction Reactions

The cyano group can be selectively reduced to an amine or alkane:

Reducing Agent Conditions Product Yield
LiAlH₄Dry ether, 0°C1-Aminomethyl-3-methylcyclopentane-1-carboxylic acid70%
H₂ (Pd/C)High pressure, 80°C3-Methylcyclopentane-1-carboxylic acid88%

Mechanistic Insight :

  • LiAlH₄ reduces -CN to -CH₂NH₂, while catalytic hydrogenation removes the cyano group entirely .

Nucleophilic Additions

The electron-deficient cyano group participates in nucleophilic additions:

Nucleophile Conditions Product
Grignard ReagentDry THF, −78°CTertiary alcohol derivative
HydrazineEthanol, refluxCyclopentane-1-carboxylic acid hydrazide

Example :

  • Reaction with methylmagnesium bromide forms a tertiary alcohol via attack at the cyano carbon, followed by hydrolysis .

Ring-Opening Reactions

Under strong acidic conditions, the cyclopentane ring may undergo strain-mediated cleavage:

Acid Temperature Product
H₂SO₄ (conc.)120°CLinear nitrile-carboxylic acid
HCl (gas)100°CChlorinated open-chain derivative

Limitation :

  • Ring-opening is less favorable in cyclopentane compared to smaller rings (e.g., cyclopropane) due to lower ring strain .

Comparative Reactivity Table

Reaction Rate (Relative to Analog) Key Influencing Factor
Esterification1.2× fasterElectron-withdrawing -CN group
Cyano Hydrolysis0.8× slowerSteric hindrance from methyl
Decarboxylation1.5× fasterRing stabilization of transition state

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₁NO₂
  • Molecular Weight : 153.18 g/mol
  • IUPAC Name : 1-cyano-3-methylcyclopentane-1-carboxylic acid
  • CAS Number : 1514867-35-6

The compound features a cyclopentane ring with a cyano group and a carboxylic acid functional group, providing unique reactivity profiles that are exploited in various chemical reactions.

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Nucleophilic Substitution Reactions : The cyano group can be utilized in nucleophilic substitution reactions to form other functional groups, enhancing the diversity of synthetic pathways. For example, it can react with alkali metal cyanides to produce cyano carboxylic acid esters, which are valuable in synthesizing pharmaceuticals and agrochemicals .
  • Radical Reactions : The compound has been explored as a traceless activation group in radical Michael additions. This application allows for the efficient coupling of various substrates under mild conditions, which is advantageous for synthesizing biologically active compounds .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for developing drugs due to its ability to act as a building block in drug synthesis. Notable applications include:

  • Synthesis of Anticancer Agents : Research has indicated that derivatives of this compound can be modified to create potent anticancer agents. Its ability to engage in diverse reactions facilitates the construction of complex molecular architectures that are critical for therapeutic efficacy.
  • Enzyme Inhibitors : The compound can be used in the design of enzyme inhibitors, which are vital for treating various diseases. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development .

Materials Science Applications

In materials science, this compound is used as a precursor in the synthesis of advanced materials:

  • Polymer Synthesis : The compound can be polymerized to create new materials with specific properties. For instance, its incorporation into polymer chains can enhance thermal stability and mechanical strength, making it suitable for high-performance applications.

Case Study 1: Synthesis of Cyano Carboxylic Acid Esters

A study demonstrated the efficient synthesis of cyano carboxylic acid esters using this compound as an intermediate. The reaction involved nucleophilic substitution with alkali metal cyanides under controlled conditions, achieving yields above 90% with high selectivity .

Case Study 2: Application in Drug Development

Research focused on modifying this compound derivatives led to the discovery of new anticancer compounds. These compounds exhibited significant activity against various cancer cell lines, showcasing the potential of this compound in pharmaceutical applications .

Mechanism of Action

The mechanism by which 1-Cyano-3-methylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carboxylic acid group can also interact with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

    Cyclopentanecarboxylic acid: Lacks the cyano group but shares the cyclopentane ring and carboxylic acid group.

    3-Methylcyclopentanecarboxylic acid: Similar structure but without the cyano group.

    1-Methylcyclopentanecarboxylic acid: Another related compound with a methyl group instead of a cyano group.

Uniqueness: 1-Cyano-3-methylcyclopentane-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

1-Cyano-3-methylcyclopentane-1-carboxylic acid is a compound of interest due to its unique structural features, which include a cyano group and a carboxylic acid functionality. These characteristics suggest potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H11NO2C_8H_{11}NO_2, with a molecular weight of approximately 155.18 g/mol. The compound features a cyclopentane ring, which contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds containing cyano groups often exhibit antimicrobial properties. The presence of the cyano group in this compound may enhance its ability to inhibit the growth of various pathogens. Preliminary studies suggest that this compound could be evaluated for its effectiveness against bacteria and fungi, similar to other cyano-containing compounds .

Enzyme Inhibition

The carboxylic acid group in this compound can participate in hydrogen bonding, potentially leading to enzyme inhibition. Investigating its inhibitory effects on specific enzymes involved in metabolic pathways could reveal therapeutic applications. For example, compounds with similar structures have shown promise in inhibiting enzymes related to cancer progression .

Synthesis and Evaluation

A study focused on synthesizing derivatives of carboxylic acids highlighted the potential for this compound to serve as a precursor for various biologically active compounds. The synthesis involves straightforward reactions that yield high purity and yield rates, making it an attractive candidate for further biological evaluation .

Comparative Analysis

A comparative analysis was conducted on structurally similar compounds to assess their biological activities. The following table summarizes key features and activities of selected compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC8H11NO2C_8H_{11}NO_2Cyano and carboxylic acid groupsPotential antimicrobial
2-Cyanoacetic acidC4H5NO2C_4H_5NO_2Smaller size, similar functional groupsKnown antimicrobial
3-Methylcyclobutane-1-carboxylic acidC6H10O2C_6H_{10}O_2Lacks cyano groupLimited biological data

This table illustrates that while this compound shares structural similarities with known active compounds, its unique combination of functional groups may provide distinct biological activities worth exploring.

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas of investigation include:

  • Mechanistic Studies : Understanding the mechanism by which this compound interacts with biological targets.
  • In Vivo Studies : Evaluating the pharmacokinetics and bioavailability in animal models.
  • Structure-Activity Relationship (SAR) : Modifying the structure to enhance efficacy or reduce toxicity.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-cyano-3-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-6-2-3-8(4-6,5-9)7(10)11/h6H,2-4H2,1H3,(H,10,11)

InChI Key

KQHNJSGVQPZINZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.